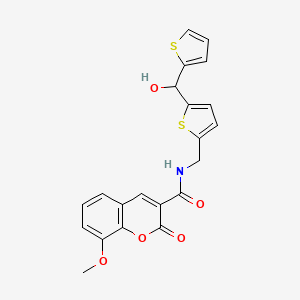

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

This compound is a hybrid molecule combining a coumarin (2H-chromene) core with thiophene-derived substituents. The coumarin moiety is substituted with a methoxy group at position 8 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a bis-thiophene system, where one thiophene ring bears a hydroxymethyl group.

Properties

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5S2/c1-26-15-5-2-4-12-10-14(21(25)27-19(12)15)20(24)22-11-13-7-8-17(29-13)18(23)16-6-3-9-28-16/h2-10,18,23H,11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHFCERSCLZXMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties. They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

The specific mode of action for this compound is not directly stated in the available resources. Nevertheless, thiophene derivatives have been shown to interact with various biological targets, leading to a range of effects. For instance, some thiophene derivatives have shown excellent urease inhibition activity, suggesting that they may interact with the enzyme urease, inhibiting its function.

Biochemical Pathways

These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer.

Result of Action

Based on the therapeutic properties of thiophene derivatives, it can be inferred that the compound may have potential anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects.

Biological Activity

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a thiophene core structure, which is known for its stability and diverse biological activities. The presence of hydroxy and methoxy groups enhances its solubility and interaction potential with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H15N2O3S |

| Molecular Weight | 349.5 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activities. For instance, derivatives of thiophene have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL, indicating strong antibacterial properties .

Case Study: Antimicrobial Evaluation

A comparative study evaluated several thiophene derivatives, including those related to our compound, against common bacterial strains. The results demonstrated that these derivatives not only inhibited bacterial growth but also significantly reduced biofilm formation, which is critical in preventing chronic infections.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. For example, compounds with similar structures have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial DNA replication and folate synthesis, respectively. IC50 values for these interactions have been reported between 12.27–31.64 μM for DNA gyrase inhibition .

Potential Therapeutic Applications

Given its structural attributes and biological activities, this compound has potential applications in:

- Antibacterial Therapy : Targeting resistant bacterial strains.

- Antifungal Treatment : Synergistic effects observed with existing antifungal agents like Ketoconazole.

- Cancer Treatment : Preliminary studies suggest anticancer properties against various cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Data Table: Key Properties of Analogous Compounds

Notes:

Synthetic Efficiency : The target compound’s bis-thiophene system likely requires multi-step synthesis, similar to compound 11 (65% yield), which involves oxoethylidene and methylphenyl groups. The absence of nitro or halogen substituents (cf. 9 , 12 ) may simplify purification but reduce crystallinity .

Thermal Stability : The melting points of analogs in range from 147–207°C, influenced by substituent polarity. The target compound’s methoxy and hydroxymethyl groups could lower its melting point compared to nitro- or chloro-substituted derivatives.

Functional Comparisons

- Electrophilic Reactivity: The coumarin core in the target compound may exhibit enhanced electrophilicity at the lactone carbonyl compared to thiazolidinone derivatives, altering reactivity in nucleophilic substitution or Michael addition reactions.

- The hydroxymethyl group could improve water solubility relative to purely aromatic systems like 9 or 12 .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

- Methodology : The compound’s synthesis likely involves coupling thiophene-derived intermediates with a coumarin-carboxamide core. A common approach for analogous structures (e.g., coumarin-thiophene hybrids) uses nucleophilic substitution or condensation reactions. For example:

- Step 1 : Synthesis of the hydroxy(thiophen-2-yl)methyl-thiophene intermediate via Friedel-Crafts alkylation or thiophene functionalization .

- Step 2 : Activation of the coumarin-3-carboxylic acid moiety using coupling agents like EDCI/HOBt, followed by reaction with the thiophene-containing amine intermediate .

- Purification : Flash chromatography (silica gel, acetone/hexane gradients) and recrystallization (e.g., acetone) are standard .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

- Methodology :

- NMR : and NMR confirm substituent integration and coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- HRMS : Validates molecular weight (e.g., expected [M+H] at m/z 412.5 for CHNOS) .

- X-ray crystallography : Resolves stereochemistry of the hydroxy(thiophen-2-yl)methyl group, with dihedral angles between thiophene and coumarin rings typically <20° .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodology :

- Solvent/base screening : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions. Use milder bases (e.g., NaHCO) to avoid decomposition of acid-sensitive groups .

- Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-thiophene bond formation, with Pd(PPh) and KCO in toluene/water .

- Table : Optimization data for a similar compound:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF/KCO | 62 | 85 |

| THF/NaHCO | 78 | 92 |

| Pd-catalyzed coupling | 89 | 95 |

Q. What analytical strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-response profiling : Test compound analogs (e.g., nitro vs. methoxy substitutions) to isolate pharmacophore contributions .

- Mechanistic studies : Use fluorescence quenching assays to assess DNA binding (common for coumarins) or β-lactamase inhibition assays for antibacterial activity .

- Data normalization : Control for batch-to-batch variability in purity (HPLC >98%) and solvent effects (DMSO concentration <1% in assays) .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

- Methodology :

- Docking studies : Target the coumarin core to thrombin’s active site (PDB: 1GHX) or bacterial topoisomerase IV (PDB: 3FV5) using AutoDock Vina .

- QSAR analysis : Correlate substituent electronegativity (e.g., nitro groups) with antibacterial IC values. For example:

| Substituent (R) | IC (µM) | LogP |

|---|---|---|

| -NO | 12.5 | 2.1 |

| -OCH | 28.7 | 1.8 |

- ADMET prediction : Use SwissADME to optimize solubility (cLogP <3) and reduce hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.